3-Allyl-4-hydroxybenzaldehyde

Description

The exact mass of the compound 3-Allyl-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Allyl-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

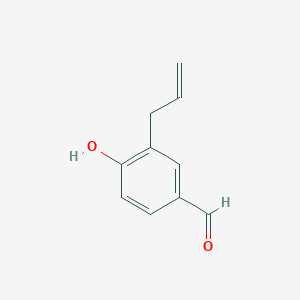

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-7,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZJQLIQQWIJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406059 | |

| Record name | 3-Allyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41052-88-4 | |

| Record name | 4-Hydroxy-3-(2-propen-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41052-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41052-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Allyl-4-hydroxybenzaldehyde, a versatile aromatic aldehyde with significant potential in organic synthesis and drug discovery. The document details its physicochemical properties, provides a robust, field-proven synthesis protocol, and explores its potential biological activities based on the established pharmacology of related phenolic compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this molecule for the synthesis of novel chemical entities and as a scaffold for therapeutic agents.

Introduction

3-Allyl-4-hydroxybenzaldehyde, also known as 4-hydroxy-3-(prop-2-en-1-yl)benzaldehyde, is a substituted aromatic aldehyde. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and an allyl substituent ortho to the hydroxyl group, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple avenues for chemical modification, rendering it a compelling building block for the development of complex molecules, including potential pharmaceutical agents. The presence of the ortho-allyl phenol moiety is particularly significant, as this structural motif is found in numerous natural products and is known to contribute to a range of biological activities. This guide will delve into the synthesis, properties, and potential applications of this compound, providing a solid framework for its utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for some properties of 3-Allyl-4-hydroxybenzaldehyde are not extensively reported in the literature, a combination of available data and predicted values provides a solid foundation for its handling and application.

| Property | Value | Source |

| CAS Number | 41052-88-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 58-60 °C | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water; soluble in organic solvents. | |

| pKa | Not available (Predicted to be similar to other phenols) | |

| XlogP | 2.1 | [2] |

Synthesis of 3-Allyl-4-hydroxybenzaldehyde

The most common and efficient synthesis of 3-Allyl-4-hydroxybenzaldehyde involves a two-step process starting from 4-hydroxybenzaldehyde. This process leverages the Williamson ether synthesis followed by a thermal Claisen rearrangement.

Synthesis Workflow

Caption: Synthesis of 3-Allyl-4-hydroxybenzaldehyde.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Allyloxy)benzaldehyde [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in acetone.

-

Base Addition: Slowly add two equivalents of potassium carbonate to the stirring solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.

-

Allylation: To the resulting mixture, add a solution of 1.1 equivalents of allyl bromide in acetone.

-

Reaction: Reflux the mixture for two hours. The phenoxide ion undergoes nucleophilic substitution with allyl bromide to form the ether linkage.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

-

Isolation: Remove the acetone from the filtrate under reduced pressure to yield crude 4-(allyloxy)benzaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-Allyl-4-hydroxybenzaldehyde via Claisen Rearrangement [3]

-

Reaction Setup: Place the crude 4-(allyloxy)benzaldehyde from Step 1 into a suitable reaction vessel equipped for high-temperature reactions.

-

Thermal Rearrangement: Heat the 4-(allyloxy)benzaldehyde at 220 °C for six hours.[3] This high temperature provides the necessary energy for the[4][4]-sigmatropic rearrangement to occur. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.

-

Purification: After cooling, the resulting product, 3-allyl-4-hydroxybenzaldehyde, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde, aromatic, and allyl protons.

-

Aldehyde Proton (CHO): A singlet between δ 9.8-10.0 ppm.

-

Aromatic Protons: Three protons on the benzene ring, likely appearing as multiplets between δ 6.8-7.8 ppm.

-

Allyl Protons (-CH₂-CH=CH₂):

-

A doublet for the two protons of the -CH₂- group adjacent to the aromatic ring around δ 3.4-3.6 ppm.

-

A multiplet for the -CH= proton around δ 5.9-6.1 ppm.

-

Two multiplets for the terminal =CH₂ protons around δ 5.0-5.2 ppm.

-

-

Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent, typically between δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-195 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded.

-

Allyl Carbons (-CH₂-CH=CH₂):

-

The -CH₂- carbon signal around δ 30-35 ppm.

-

The -CH= carbon signal around δ 135-140 ppm.

-

The =CH₂ carbon signal around δ 115-120 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Alkene): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Alkane): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C=C Stretch (Aromatic and Alkene): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO, -29 amu) and cleavage of the allyl side chain.

Potential Biological Activities and Applications in Drug Development

While direct biological studies on 3-allyl-4-hydroxybenzaldehyde are limited, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The phenolic hydroxyl group and the ortho-allyl substituent are key pharmacophores that have been associated with a range of biological activities in other compounds.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds are well-known for their antioxidant properties.[5] The hydroxyl group on the aromatic ring can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress. The ortho-allyl group may influence this activity. Studies on related hydroxybenzaldehydes have demonstrated their ability to reduce reactive oxygen species (ROS) and inhibit inflammatory pathways. For example, 3-hydroxybenzaldehyde has been shown to possess vasculoprotective and anti-inflammatory effects.[6]

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of 3-Allyl-4-hydroxybenzaldehyde in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of phenolic compounds, including benzaldehyde derivatives, against various cancer cell lines.[7] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The presence of the allyl group could enhance lipophilicity and cellular uptake, potentially leading to increased cytotoxic activity.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of 3-Allyl-4-hydroxybenzaldehyde for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Determine the cell viability and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Modulation

Research on related hydroxybenzaldehydes has indicated their ability to modulate key cellular signaling pathways. For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway and inhibit apoptosis.[8] The structural similarity of 3-allyl-4-hydroxybenzaldehyde suggests it may also interact with and modulate various signaling cascades relevant to disease.

Caption: Potential biological targets of 3-Allyl-4-hydroxybenzaldehyde.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Allyl-4-hydroxybenzaldehyde is not widely available, information from structurally related compounds can provide guidance on its safe handling.

-

General Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Based on data for similar compounds, it may cause skin and eye irritation. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from light and oxidizing agents.

Conclusion

3-Allyl-4-hydroxybenzaldehyde is a readily synthesizable and highly functionalized molecule with considerable potential for applications in synthetic chemistry and drug discovery. Its unique combination of an aldehyde, a phenol, and an allyl group provides a versatile platform for the generation of diverse chemical libraries. While further experimental investigation is required to fully elucidate its biological activity profile, the existing data on related compounds strongly suggest its potential as an antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to begin exploring the promising opportunities offered by this intriguing molecule.

References

-

PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. Available from: [Link]

-

PubChemLite. 3-allyl-4-hydroxybenzaldehyde. Available from: [Link]

-

PubChem. 3-Allyl-4-hydroxybenzaldehyde. Available from: [Link]

- Chen KY, et al. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Biomed J. 2021;44(6S2):S258-S266.

-

Jubie S, et al. Synthesis and antioxidant properties of C–4–allyloxy– phenylcalixresorcinarene. Rasayan J. Chem. 2017;10(3):834-839.

- Lin YM, et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorg Med Chem. 2005;13(1):157-65.

- Sakagami H, et al. Cytotoxic activity of low molecular weight polyphenols against human oral tumor cell lines. Anticancer Res. 1996;16(5A):2635-41.

- Kong BS, et al.

-

Wikipedia. 3-Hydroxybenzaldehyde. Available from: [Link]

-

The Good Scents Company. 3-hydroxybenzaldehyde. Available from: [Link]

- Foti MC. Antioxidant properties of phenols. J Pharm Pharmacol. 2007;59(12):1673-85.

- Boulebd H, et al. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. 2009;14(6):2154-63.

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Allyl-4-hydroxybenzaldehyde | C10H10O2 | CID 4729014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

- 7. journals.plos.org [journals.plos.org]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Allyl-4-hydroxybenzaldehyde: Physiochemical Profile & Synthetic Utility

Executive Summary & Molecular Identity[1]

3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) represents a specialized "privileged scaffold" in organic synthesis. Unlike its parent compound, 4-hydroxybenzaldehyde, this derivative possesses an ortho-allyl handle relative to the phenol, making it a highly reactive substrate for heterocycle formation—specifically benzofurans and dihydrobenzofurans.

For drug development professionals, this molecule is not merely an aldehyde; it is a bifunctional platform.[1] The aldehyde moiety allows for Knoevenagel condensations and reductive aminations, while the o-allyl phenol motif serves as a pre-installed "trigger" for oxidative cyclization or iodocyclization.

Core Molecular Metrics

| Parameter | Value | Precision Note |

| IUPAC Name | 3-Allyl-4-hydroxybenzaldehyde | - |

| CAS Registry Number | 41052-88-4 | Distinct from 4-allyloxybenzaldehyde |

| Molecular Formula | - | |

| Molecular Weight | 162.19 g/mol | Calculated using IUPAC atomic weights |

| Exact Mass | 162.0681 Da | Monoisotopic mass for HRMS |

| Physical State | Crystalline Solid | Typically beige to light brown |

Synthetic Architecture: The Claisen Rearrangement

The industrial and laboratory standard for accessing 3-allyl-4-hydroxybenzaldehyde is the Claisen Rearrangement . This route is preferred over direct allylation of 4-hydroxybenzaldehyde, which often yields mixtures of C-alkylated and O-alkylated products.

The Protocol Logic

The synthesis proceeds in two distinct phases to ensure regiospecificity:

-

O-Allylation: Kinetic control to form the ether.

-

Sigmatropic Rearrangement: Thermodynamic control to migrate the allyl group to the ortho position.

Workflow Diagram

Figure 1: Two-step synthesis via Claisen Rearrangement. The thermal rearrangement ensures exclusive ortho-substitution.

Detailed Methodology

Note: This protocol is scalable from gram to kilogram quantities.

Step 1: Preparation of 4-Allyloxybenzaldehyde

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in acetone (0.5 M concentration).

-

Add anhydrous Potassium Carbonate (

, 1.5 eq) to the solution. -

Add Allyl Bromide (1.2 eq) dropwise.

-

Critical Step: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

) should disappear, replaced by the ether ( -

Filter inorganic salts and concentrate the filtrate to obtain the crude ether.

Step 2: Thermal Rearrangement (The "Neat" Method)

-

Place the crude 4-allyloxybenzaldehyde in a round-bottom flask equipped with an air condenser.

-

Safety: Purge with Nitrogen (

) to prevent oxidation of the aldehyde. -

Heat the oil bath to 210–220°C .

-

Stir the neat oil for 2–4 hours. The reaction progress can be monitored by NMR (disappearance of the

doublet at -

Purification: Upon cooling, the product solidifies. Recrystallize from toluene/hexane or purify via silica column chromatography.

Analytical Validation (Self-Validating Data)

To confirm the success of the rearrangement, specific spectral markers must be identified. The shift from O-allyl to C-allyl is distinct.

| Nucleus | Signal Region | Diagnostic Pattern | Interpretation |

| 1H NMR | Singlet (1H) | Intact Aldehyde (-CHO). | |

| 1H NMR | Multiplet (1H) | Internal Vinyl Proton (-CH=). | |

| 1H NMR | Two Multiplets (2H) | Terminal Vinyl Protons (=CH2). | |

| 1H NMR | Doublet (2H) | C-Allyl Methylene ( | |

| 1H NMR | 3 Aromatic Protons | 1,2,4-substitution pattern. | |

| IR | 3200–3400 | Broad Band | Phenolic -OH (Re-established after tautomerization). |

Pharmaceutical Applications: The Benzofuran Gateway[4]

The primary utility of 3-allyl-4-hydroxybenzaldehyde in drug discovery is its role as a precursor to substituted benzofurans , a structural motif found in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and antifungal agents.

Mechanism: Iodocyclization

The ortho-allyl group allows for a rapid, stereoselective cyclization using iodine sources (

Figure 2: Iodocyclization pathway.[2][3] The 3-allyl group acts as the nucleophile acceptor, forming the dihydrobenzofuran core.

Strategic Value in MedChem

-

Diversity Oriented Synthesis (DOS): The aldehyde remains untouched during cyclization, allowing for late-stage diversification (e.g., reductive amination to add solubility groups).

-

Scaffold Rigidity: Converting the flexible allyl chain into a fused ring system increases metabolic stability and receptor binding affinity.

References

-

PubChem. Compound Summary: 3-Allyl-4-hydroxybenzaldehyde.[4][5] National Library of Medicine. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Applications. [Link]

-

PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

Sources

Technical Monograph: 3-Allyl-4-hydroxybenzaldehyde

High-Value Scaffold for Heterocyclic Synthesis and Pharmacophore Development [1][2]

Executive Summary & Chemical Identity

3-Allyl-4-hydroxybenzaldehyde is a bifunctional aromatic building block characterized by the presence of a reactive aldehyde, a phenolic hydroxyl, and an allylic side chain.[1][2][3][4] Its primary utility in drug development lies in its role as a "privileged structure" for the synthesis of benzofurans and indole derivatives. Most notably, it serves as a critical intermediate in the synthesis of Treprostinil , a prostacyclin analog used to treat pulmonary arterial hypertension.

This guide details the structural parameters, thermodynamic driving forces of its synthesis (Claisen rearrangement), and its application in modern medicinal chemistry.

Nomenclature & Identifiers

| Parameter | Value |

| Preferred IUPAC Name | 4-Hydroxy-3-(prop-2-en-1-yl)benzaldehyde |

| Common Synonyms | 3-Allyl-4-hydroxybenzaldehyde; 2-Allyl-4-formylphenol |

| CAS Registry Number | 41052-88-4 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| SMILES | C=CCC1=C(C=CC(=C1)C=O)O |

| Appearance | Crystalline Solid / Low-melting Solid |

Synthetic Architecture: The Claisen Rearrangement

The synthesis of 3-allyl-4-hydroxybenzaldehyde is a textbook example of the aromatic Claisen rearrangement , a [3,3]-sigmatropic shift.[2] This pathway is preferred over direct allylation of 4-hydroxybenzaldehyde, which would lead to mixtures of O-alkylated and C-alkylated products with poor regioselectivity.[2]

Mechanistic Causality[2]

-

O-Allylation (Precursor Formation): The process begins with the Williamson ether synthesis of 4-hydroxybenzaldehyde to form 4-allyloxybenzaldehyde .[2]

-

Sigmatropic Rearrangement: Upon heating (>200°C), the allyl group migrates from the oxygen atom to the ortho carbon. This proceeds via a concerted, six-membered chair-like transition state.[2]

-

Re-aromatization: The immediate product of the rearrangement is a cyclohexadienone intermediate. The rapid tautomerization of this intermediate back to the phenol is the thermodynamic driving force, restoring aromaticity and yielding the final product.

Visualization: Reaction Pathway

The following diagram illustrates the synthetic logic, moving from the precursor to the final rearranged scaffold.

Caption: Stepwise synthesis via O-allylation followed by thermal Claisen rearrangement.

Pharmaceutical Applications & Utility

The strategic value of 3-allyl-4-hydroxybenzaldehyde lies in its orthogonal functionality .[2] The aldehyde allows for chain extension (e.g., Wittig reactions), while the ortho-allyl phenol motif is a "pre-cyclized" benzofuran.[2]

Key Application: Synthesis of Treprostinil

One of the most authoritative examples of this molecule's utility is in the continuous flow synthesis of Treprostinil . The Claisen rearrangement is used to install the allyl group regioselectively, which is subsequently cyclized to form the tricyclic core of the drug.

Application: Benzofuran Synthesis

The ortho-allyl phenol structure allows for rapid access to substituted benzofurans via oxidative cyclization.[2]

-

Wacker-Type Oxidation: Palladium-catalyzed cyclization yields 2-methylbenzofurans.[2]

-

Iodocyclization: Treatment with iodine/base yields 2-iodomethyl-2,3-dihydrobenzofurans, which can be further functionalized.[2]

Caption: Divergent synthesis pathways utilizing the allyl-phenol pharmacophore.

Experimental Methodology

Protocol: Thermal Claisen Rearrangement Note: This protocol assumes the prior synthesis of 4-allyloxybenzaldehyde via standard Williamson ether synthesis.

Reagents & Equipment[1][2][7]

-

Substrate: 4-Allyloxybenzaldehyde (Pure, dry).[2]

-

Solvent: None (Neat) or High-boiling solvent (e.g., N,N-Diethylaniline or Diphenyl ether) if temperature control is difficult.[2]

-

Equipment: Round-bottom flask, Oil bath capable of 250°C, Inert gas (Argon/Nitrogen) manifold.[2]

Step-by-Step Procedure

-

Setup: Place 4-allyloxybenzaldehyde (10.0 g, 61.7 mmol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Critical Control Point: The system must be purged with Argon. Oxidation of the aldehyde or phenol at high temperatures is a primary failure mode.

-

-

Reaction: Heat the neat oil to 210–220°C .

-

Observation: The reaction is exothermic. Monitor the internal temperature.[5] The starting material (O-allyl) will convert to the product (C-allyl).[2][5]

-

Duration: Typically 2–6 hours. Monitor via TLC (Solvent: Hexanes/Ethyl Acetate 4:1).[2] The product usually has a lower R_f than the ether precursor due to the free phenolic -OH.

-

-

Workup:

-

Cool the mixture to room temperature. The product often solidifies or becomes a viscous oil.

-

Dissolve the residue in diethyl ether and extract with 1M NaOH (The product is a phenol and will move to the aqueous layer; unreacted O-allyl ether stays in the organic layer).

-

Acidify the aqueous layer with 2M HCl to precipitate the product.

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from minimal hot hexane/benzene or purify via silica gel flash chromatography.

Analytical Validation (Expected Data)

-

IR (ATR): ~3200 cm⁻¹ (Broad, O-H stretch), ~1680 cm⁻¹ (C=O aldehyde).[2]

-

¹H NMR (CDCl₃):

References

-

García-Lacuna, J., et al. (2019).[2] Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Royal Society of Chemistry. Retrieved from [Link][2]

-

Organic Chemistry Portal. (n.d.).[2] Claisen Rearrangement Mechanism and Applications. Retrieved from [Link][2]

-

PrepChem. (n.d.).[2] Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link][2]

Sources

Technical Guide: Claisen Rearrangement Synthesis of 3-Allyl-4-hydroxybenzaldehyde

Executive Summary

This technical guide details the synthesis of 3-Allyl-4-hydroxybenzaldehyde , a critical intermediate in the development of liquid crystals, functionalized polymers, and pharmaceutical scaffolds.[1] The protocol relies on the Claisen rearrangement , a [3,3]-sigmatropic shift that ensures high regioselectivity for ortho-substitution.[1] This guide provides a validated two-step workflow: O-allylation of 4-hydroxybenzaldehyde followed by thermal rearrangement, emphasizing mechanistic causality, process safety, and yield optimization via microwave-assisted techniques.

Part 1: Mechanistic Analysis & Kinetic Drivers[1]

The synthesis hinges on the thermodynamic stability of the aromatic system.[1] The transformation of 4-allyloxybenzaldehyde to 3-allyl-4-hydroxybenzaldehyde is not merely a migration; it is an orbital-symmetry-controlled process.[1]

The [3,3]-Sigmatropic Shift

The reaction proceeds through a concerted, suprafacial pathway involving a six-membered cyclic transition state (usually a chair conformation).[1]

-

Activation: Thermal energy allows the molecule to adopt the necessary geometry where the allyl vinyl ether system aligns.[1]

-

Rearrangement: The C-O bond breaks while a new C-C bond forms at the ortho position.[1] This step disrupts the aromaticity of the benzene ring, forming a non-aromatic dienone intermediate (6-allylcyclohexa-2,4-dien-1-one).[1]

-

Tautomerization: The rapid, irreversible enolization restores aromaticity, driving the equilibrium effectively to completion.[1] This step is the thermodynamic sink of the reaction.[1]

Mechanistic Pathway Diagram

Caption: Kinetic pathway of the Claisen rearrangement showing the critical re-aromatization step.

Part 2: Strategic Synthesis Protocol

Step 1: O-Allylation of 4-Hydroxybenzaldehyde

Objective: Selective alkylation of the phenolic oxygen without C-alkylation side products.[1]

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (

, 2.0 eq). -

Solvent: Acetone (Dry) or DMF.[1] Acetone is preferred for easier workup; DMF accelerates the reaction via better anion solvation.[1]

-

Conditions: Reflux (60°C for Acetone) for 4–6 hours.

Protocol:

-

Dissolve 4-hydroxybenzaldehyde in acetone (0.5 M concentration).

-

Add anhydrous

.[1] The base deprotonates the phenol, forming the phenoxide nucleophile.[1] -

Add allyl bromide dropwise to control exotherm.[1]

-

Reflux until TLC shows consumption of starting material (

of product > -

Workup: Filter off inorganic salts (

, excess -

Yield Expectation: 90–95%. Product is usually a pale yellow oil or low-melting solid.[1]

Step 2: Thermal Claisen Rearrangement

Objective: Controlled migration of the allyl group to the C-3 position.[1]

Method A: Neat Thermal Rearrangement (Green Chemistry)

-

Rationale: Eliminates solvent waste and simplifies purification.[1] High temperature is required to overcome the activation energy barrier.[1]

-

Conditions: 200°C – 220°C under inert atmosphere (

or Ar).[1] -

Duration: 4–6 hours.

Method B: Microwave-Assisted Rearrangement (High Throughput)

-

Rationale: Direct dielectric heating of the polar ether accelerates the reaction rate by 5–10x compared to conventional heating.[1]

-

Conditions: 180°C – 200°C, 300W.[1]

-

Duration: 10–20 minutes.

Detailed Protocol (Method A):

-

Place 4-allyloxybenzaldehyde in a round-bottom flask equipped with a magnetic stir bar and an air condenser.

-

Purge with Argon to prevent oxidative degradation of the aldehyde or polymerization of the allyl group.[1]

-

Heat the oil bath to 210°C.

-

Monitor reaction progress by TLC or GC-MS.[1] The product will be slightly more polar than the starting ether due to the free phenolic -OH.[1]

-

Stop Point: When the starting ether is <5%.[1]

-

Purification: The crude dark oil is purified via column chromatography (Hexanes:EtOAc 8:2) or recrystallization from toluene/petroleum ether if solid.[1]

Synthetic Workflow Diagram

Caption: Decision matrix for the synthesis of 3-Allyl-4-hydroxybenzaldehyde.

Part 3: Process Optimization & Troubleshooting

Solvent Effects

While neat reactions are efficient, solvents can be used to control temperature or solubilize substrates.[1]

-

N,N-Dimethylaniline: Historically used as a high-boiling solvent (bp ~194°C) that also acts as a weak base to trap any acidic byproducts.[1]

-

Diphenyl Ether: Excellent heat transfer fluid for high-temperature maintenance (bp ~258°C).[1]

-

Ethylene Glycol: Can accelerate reaction via hydrogen bonding to the ether oxygen, lowering the transition state energy, but complicates workup.[1]

Comparative Yield Data

| Method | Solvent | Temp (°C) | Time | Yield (%) | Notes |

| Thermal (Classic) | Neat | 220 | 6 h | 75-82 | Simple, requires inert atm. |

| Thermal (Solvent) | N,N-DMA | 190 | 12 h | 70-75 | Harder purification (amine removal). |

| Microwave | Neat | 190 | 15 min | 85-92 | Highest efficiency, reduced side reactions.[1] |

| Lewis Acid | 25 | 24 h | 40-60 |

Troubleshooting

-

Problem: Polymerization of the reaction mixture (tar formation).

-

Problem: Migration to para position.

-

Problem: Incomplete conversion.

Part 4: Characterization & Quality Control

Expected Spectroscopic Data

Validation of the structure requires confirming the loss of the O-allyl ether linkage and the appearance of the C-allyl group and phenolic hydroxyl.[1]

1H NMR (400 MHz,

-

Aromatic Region:

-

Phenolic -OH: Broad singlet, ~6.0–7.0 ppm (exchangeable with

).[1]

IR Spectroscopy:

-

O-H Stretch: Broad band at 3200–3400

(indicates phenol formation).[1] -

C=O Stretch: Strong peak at 1670–1685

(conjugated aldehyde).[1] -

C=C Stretch: Weak bands at 1600–1640

(aromatic and allyl alkene).[1]

References

-

PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Variations. [Link]

-

Horikoshi, S. et al. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether.[1][7] RSC Advances, 2015.[1] [Link]

Sources

- 1. 3-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: 1H NMR Characterization of 3-Allyl-4-hydroxybenzaldehyde

Executive Summary

This technical guide details the structural validation of 3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) via proton nuclear magnetic resonance (

This document provides a self-validating spectral analysis, distinguishing the target C-alkylated phenol from its O-alkylated ether precursor, and offers a mechanistic view of the synthesis to aid in process control.

Structural Analysis & Proton Assignment Strategy

Before data acquisition, we must define the magnetic environments. The molecule is a 1,3,4-trisubstituted benzene ring. The key to successful interpretation lies in identifying the C-allyl group (indicating successful rearrangement) versus the O-allyl group (starting material).

Molecular Proton Environments

The molecule possesses four distinct proton zones:

-

Aldehyde Proton (

): Highly deshielded, singlet. -

Aromatic Zone (

): Three protons in an ABC-like system (depending on field strength), influenced by the electron-withdrawing formyl group and electron-donating hydroxyl group. -

Allylic Zone (

): A classic AMX -

Hydroxyl Proton (

): Broad, exchangeable singlet.

Figure 1: Structural decomposition of proton environments for spectral assignment.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts (particularly with the phenolic proton), the following protocol is recommended.

Sample Preparation[1][5]

-

Solvent Selection:

-

Primary:Chloroform-d (CDCl

) with 0.03% TMS. Ideal for resolution of coupling constants ( -

Secondary (Validation):DMSO-d

. Use if the -OH signal is critical for quantification. The -OH will appear as a sharp singlet downfield (~10.0 ppm) due to hydrogen bonding.

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause viscosity broadening; low concentrations reduce S/N ratio for satellite peaks.

-

Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., K

CO

Acquisition Parameters

-

Frequency: 400 MHz or higher recommended to resolve the aromatic region.

-

Pulse Sequence: Standard 30° pulse (zg30).

-

Scans (NS): 16 (minimum) to 64 (for clean baselines).

-

Relaxation Delay (D1):

1.0 second (ensure complete relaxation of the aldehyde proton).

Spectral Assignment & Interpretation[4]

The following data represents the consensus shifts for 3-Allyl-4-hydroxybenzaldehyde in CDCl

Summary Table: Chemical Shifts ( ) and Coupling ( )[6][7]

| Position | Type | Shift ( | Multiplicity | Interpretation | |

| -CHO | Aldehyde | 9.84 | Singlet (s) | - | Highly deshielded by carbonyl anisotropy. |

| Ar-H2 | Aromatic | 7.68 | Doublet (d) | Meta-coupling to H6; deshielded by CHO. | |

| Ar-H6 | Aromatic | 7.64 | dd | Ortho to CHO, Meta to Allyl. | |

| Ar-H5 | Aromatic | 6.92 | Doublet (d) | Ortho to OH (shielded); strong ortho coupling. | |

| -CH= | Allyl (Methine) | 5.90 – 6.05 | Multiplet (m) | Complex | Internal vinyl proton. |

| =CH | Allyl (Term.) | 5.10 – 5.20 | Multiplet (m) | - | Terminal vinyl protons (cis/trans overlap). |

| -OH | Hydroxyl | ~5.80 | Broad (s) | - | Variable. Disappears with D |

| -CH | Allyl (Methylene) | 3.43 | Doublet (d) | Diagnostic Peak. Coupled to methine. |

Detailed Analysis

1. The Diagnostic "Claisen Shift" (3.0 - 5.0 ppm)

The most critical aspect of this spectrum is the location of the methylene doublet.

-

Product (C-Allyl): The -CH

- attached to the aromatic ring appears at ~3.43 ppm . -

Impurity (O-Allyl): If the starting material (4-allyloxybenzaldehyde) is present, you will see a doublet at ~4.60 ppm .

-

Validation Rule: A clean spectrum must show no signal at 4.60 ppm.

2. The Aromatic Region (6.9 - 7.7 ppm)

The aromatic protons exhibit an ABX pattern (or ABC at lower fields).

-

H-5 (6.92 ppm): This proton is ortho to the electron-donating hydroxyl group, pushing it upfield relative to the others. It appears as a clear doublet with a large ortho-coupling constant (

Hz). -

H-2 and H-6 (~7.65 ppm): These are ortho to the electron-withdrawing aldehyde group, shifting them downfield. H-2 shows fine meta-coupling (

Hz), while H-6 shows both ortho (

3. The Allyl System

The allyl group (-CH

-

The methylene (-CH

- ) is a doublet at 3.43 ppm. -

The internal alkene (-CH= ) is a complex multiplet at ~6.0 ppm (splitting by the CH

and the two terminal protons). -

The terminal alkene (=CH

) appears as two distinct signals often overlapping around 5.1-5.2 ppm. These correspond to the cis and trans coupling relative to the internal methine.

Mechanistic Context: The Claisen Rearrangement[3][8]

Understanding the synthesis provides context for impurity profiling. The compound is synthesized via a [3,3]-sigmatropic rearrangement.[1]

Figure 2: The Claisen rearrangement pathway.[1] The reaction is driven by the thermodynamic stability of the reformed aromatic ring (tautomerization).

Key Insight for Researchers: The reaction requires high temperatures (~200°C). If the temperature is insufficient, only the starting material (ether) will be observed. If the reaction is run too long or too hot, polymerization of the allyl group may occur, visible as broadening in the baseline of the alkene region (5.0–6.0 ppm).

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| Doublet at 4.6 ppm | Unreacted Starting Material (Ether). | Reaction incomplete. Increase temperature or time. |

| Broad Hump at 5.5 ppm | Wet CDCl | Normal for Phenol -OH. Add D |

| Extra Aldehyde Peak (~9.9 ppm) | Oxidation byproduct (Acid). | Check for 4-hydroxybenzoic acid derivatives. |

| Multiplet smearing >6.0 ppm | Polymerization. | Sample was overheated during synthesis or workup. Purify via column chromatography.[2][3] |

References

-

ChemicalBook. (n.d.). Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Analogous Claisen Protocol). Retrieved from

-

BenchChem. (2025).[1] Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde: Application Notes and Protocols. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Allyl-4-hydroxybenzaldehyde Product Sheet (CAS 41052-88-4).[4] Retrieved from

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts & Coupling Constants. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Allyl-4-hydroxybenzaldehyde.[4] Retrieved from

Sources

13C NMR Analysis of 3-Allyl-4-hydroxybenzaldehyde: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of 3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) using Carbon-13 Nuclear Magnetic Resonance (

The primary focus is distinguishing this C-alkylated product from its O-alkylated precursor (4-allyloxybenzaldehyde) following a Claisen rearrangement—a common synthetic bottleneck where definitive structural proof is required.[1]

Part 1: Structural Context & Synthetic Origin[1][2]

To interpret the NMR spectrum correctly, one must understand the molecule's origin. 3-Allyl-4-hydroxybenzaldehyde is typically synthesized via the thermal Claisen rearrangement of 4-allyloxybenzaldehyde.[1][2]

This transformation migrates the allyl group from the oxygen atom to the ortho carbon position.[2] Consequently, the analytical challenge lies in confirming that the allyl group is covalently bonded to the aromatic ring carbon (C3) rather than the oxygen.

Mechanism & Workflow Visualization

The following diagram outlines the synthetic pathway and the critical structural shift that

Figure 1: The Claisen rearrangement pathway.[1][2][3] The NMR analysis validates the final tautomerization step.

Part 2: Experimental Protocol

Reliable data acquisition requires specific parameters to account for the relaxation times of quaternary carbons (C1, C3, C4) and the aldehyde carbonyl.

Sample Preparation

-

Solvent: DMSO-d

is the preferred solvent over CDCl -

Concentration: 30–50 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher)

-

Pulse Sequence: Proton-decoupled

(e.g., zgpg30 on Bruker).[1] -

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Criticality: The aldehyde carbonyl (~191 ppm) and quaternary aromatic carbons have long

relaxation times. A standard 1.0s delay may suppress these signals, leading to poor integration or missing peaks.

-

-

Scans (NS): Minimum 1024 scans (for adequate S/N ratio on quaternary carbons).

-

Temperature: 298 K (25°C).[1]

Part 3: Spectral Assignment & Interpretation[1]

The

Data Summary Table (DMSO-d )

| Carbon Type | Position Assignment | Chemical Shift ( | Signal Characteristics |

| Carbonyl | C-CHO | 191.0 - 191.5 | Most deshielded; low intensity (quaternary).[1] |

| Aromatic | C-4 (C-OH) | 160.5 - 162.0 | Deshielded by Oxygen; quaternary.[1] |

| Aromatic | C-1 (C-CHO) | 128.5 - 130.0 | Quaternary.[1] |

| Aromatic | C-3 (C-Allyl) | 126.0 - 128.0 | Quaternary; ortho to OH.[1] |

| Aromatic | C-2, C-6 | 130.0 - 132.0 | Methine (CH); High intensity.[1] |

| Aromatic | C-5 | 115.5 - 116.5 | Methine (CH); ortho to OH (shielded).[1] |

| Allyl | =CH- (Methine) | 135.0 - 137.0 | Internal alkene carbon.[1] |

| Allyl | =CH | 115.0 - 117.0 | Terminal alkene; often overlaps with C-5.[1] |

| Allyl | -CH | 34.0 - 35.0 | DIAGNOSTIC PEAK (Upfield aliphatic).[1] |

Detailed Analysis

-

The Aldehyde (191 ppm): This peak confirms the oxidation state of the benzylic carbon is intact.

-

The Phenolic Core (160 ppm): The carbon directly attached to the hydroxyl group (C4) appears significantly downfield due to the electronegativity of oxygen.

-

The Allyl Chain:

Part 4: Structural Validation Logic (Self-Validating System)

The primary risk in this analysis is misidentifying the starting material (4-allyloxybenzaldehyde) as the product. The Chemical Shift Logic Tree below illustrates the decision-making process to validate the structure.

The Diagnostic Shift Rule

-

O-Allyl (Ether): If the allyl group is attached to Oxygen, the

carbon is deshielded by the oxygen atom, appearing at ~68-70 ppm .[1] -

C-Allyl (Product): If the allyl group is attached to the Ring (Carbon), the

carbon is less deshielded, appearing at ~34-35 ppm .[1]

Validation Workflow Diagram

Figure 2: Logic tree for distinguishing O-allyl vs. C-allyl isomers based on methylene chemical shift.

Part 5: Troubleshooting & Artifacts

Missing Quaternary Carbons[1]

-

Symptom: Peaks at 128 ppm (C3) or 160 ppm (C4) are invisible or buried in noise.

-

Cause: Insufficient relaxation delay (D1) or insufficient scan number (NS).[1]

-

Fix: Increase D1 to 3-5 seconds to allow full relaxation of non-protonated carbons.

Solvent Peak Overlap

-

Symptom: DMSO-d

septet at ~39.5 ppm obscures the allyl methylene peak. -

Analysis: The allyl methylene for the target product is typically 34-35 ppm , which is upfield of the DMSO signal. If using CDCl

, the triplet is at 77.0 ppm, which is far removed from the region of interest. -

Fix: If overlap occurs (rare), switch to Acetone-d

(solvent peak ~29 ppm and ~206 ppm).[1]

"Ghost" Peaks[1]

-

Symptom: Small peaks near the main signals.

-

Cause: Rotamers are unlikely here. These are likely trace amounts of the para-Claisen rearrangement product (if the ortho positions were blocked, which they are not) or, more likely, remaining starting material.

-

Action: Integrate the ~69 ppm region. Any signal here quantifies the % impurity of unreacted starting material.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] SDBS No. 4683 (Benzaldehyde derivatives). Retrieved from [Link][1]

-

University of Wisconsin-Madison. Evans Group pKa and Chemical Shift Tables (Bordwell).[1] Retrieved from [Link][1]

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin. (Differentiation of O-alkyl vs C-alkyl shifts). Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes & Protocols: Investigating the Pharmaceutical Potential of 3-Allyl-4-hydroxybenzaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigating 3-Allyl-4-hydroxybenzaldehyde

4-Hydroxybenzaldehyde, a phenolic aldehyde found in various natural sources, has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The strategic introduction of an allyl group at the C-3 position of the benzene ring to create 3-Allyl-4-hydroxybenzaldehyde is a rational drug design approach aimed at enhancing the therapeutic potential of the parent molecule. The lipophilic nature of the allyl group may improve membrane permeability and bioavailability, potentially leading to increased potency and efficacy. This guide provides a comprehensive framework for the initial pharmaceutical evaluation of 3-Allyl-4-hydroxybenzaldehyde, focusing on its potential as an anti-inflammatory, antioxidant, and tyrosinase-inhibiting agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Allyl-4-hydroxybenzaldehyde is fundamental for its application in pharmaceutical research.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 58-60 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

| Purity | 95% | [1] |

| CAS Number | 41052-88-4 | [2] |

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the known bioactivities of structurally related phenolic compounds, 3-Allyl-4-hydroxybenzaldehyde is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and melanogenesis.

Anti-inflammatory and Antioxidant Activity: The Nrf2 and NF-κB Pathways

Inflammatory responses are often intertwined with oxidative stress. The transcription factors Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are master regulators of inflammation and the antioxidant response, respectively. We hypothesize that 3-Allyl-4-hydroxybenzaldehyde may exhibit anti-inflammatory and antioxidant effects by:

-

Inhibiting the NF-κB Pathway: NF-κB activation triggers the expression of pro-inflammatory cytokines and enzymes.[3][4] Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.

-

Activating the Nrf2 Pathway: Nrf2 regulates the expression of a suite of antioxidant and cytoprotective genes.[4][5] Activation of Nrf2 can bolster cellular defenses against oxidative stress.

Diagram: Hypothesized Modulation of Nrf2 and NF-κB Pathways by 3-Allyl-4-hydroxybenzaldehyde

Caption: Proposed dual action of 3-Allyl-4-hydroxybenzaldehyde on inflammatory and antioxidant pathways.

Tyrosinase Inhibition: A Target for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders.[6] Phenolic compounds are known to be effective tyrosinase inhibitors.[6] It is hypothesized that 3-Allyl-4-hydroxybenzaldehyde can act as a tyrosinase inhibitor, potentially through chelation of the copper ions in the enzyme's active site or by acting as a competitive substrate.

Experimental Protocols

The following protocols are designed to provide a robust initial assessment of the pharmaceutical potential of 3-Allyl-4-hydroxybenzaldehyde.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[7] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Materials:

-

3-Allyl-4-hydroxybenzaldehyde

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound and control: Prepare a stock solution of 3-Allyl-4-hydroxybenzaldehyde in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare a stock solution of ascorbic acid as a positive control.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the test compound dilutions or ascorbic acid to the respective wells.

-

For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Diagram: DPPH Radical Scavenging Assay Workflow

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Protocol 2: In Vitro Anti-inflammatory Activity - Assessment of NF-κB Activation

Principle: This protocol uses Western blotting to assess the effect of 3-Allyl-4-hydroxybenzaldehyde on the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are key indicators of pathway activation.

Materials:

-

RAW 264.7 macrophage cells

-

3-Allyl-4-hydroxybenzaldehyde

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)

-

Secondary antibodies (HRP-conjugated)

-

Reagents for cell lysis, protein quantification, SDS-PAGE, and Western blotting

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with various concentrations of 3-Allyl-4-hydroxybenzaldehyde for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

-

-

Preparation of Cytosolic and Nuclear Extracts:

-

Harvest the cells and perform subcellular fractionation to separate cytosolic and nuclear proteins.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Analysis: Quantify the band intensities and normalize to the respective loading controls (β-actin for cytosolic proteins and Lamin B1 for nuclear proteins). A decrease in phospho-IκBα in the cytosol and a decrease in p65 in the nucleus upon treatment with 3-Allyl-4-hydroxybenzaldehyde would indicate inhibition of the NF-κB pathway.

Protocol 3: In Vitro Tyrosinase Inhibition Assay

Principle: This colorimetric assay measures the ability of 3-Allyl-4-hydroxybenzaldehyde to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.[8][9] The formation of the colored product, dopachrome, is monitored spectrophotometrically.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

3-Allyl-4-hydroxybenzaldehyde

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of 3-Allyl-4-hydroxybenzaldehyde in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer. Prepare serial dilutions.

-

Prepare a stock solution of kojic acid as a positive control.

-

-

Assay:

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound or control.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Incubate at 25°C for 20 minutes.

-

-

Measurement: Measure the absorbance at 475 nm.

-

Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor. The IC50 value can be determined from a dose-response curve.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a solid foundation for the initial pharmaceutical profiling of 3-Allyl-4-hydroxybenzaldehyde. The hypothesized anti-inflammatory, antioxidant, and tyrosinase inhibitory activities, if confirmed, would position this compound as a promising lead for the development of novel therapeutics for a range of disorders. Subsequent research should focus on in-depth mechanistic studies, in vivo efficacy in relevant animal models, and comprehensive safety and toxicity profiling.

References

-

PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

- Nornadia, M. N., et al. (2018). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. Malaysian Journal of Analytical Sciences, 22(6), 1195-1203.

-

ResearchGate. (n.d.). Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse.... Retrieved from [Link]

-

Scholarly Publications Leiden University. (2022, June 17). Mapping the dynamics of Nrf2 antioxidant and NFκB inflammatory responses by soft electrophilic chemicals in human liver cells. Retrieved from [Link]

- Khan, I., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4948.

- Rondanelli, M., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. International Journal of Molecular Sciences, 24(14), 11523.

- Di Gessa, C. E., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. International Journal of Molecular Sciences, 24(3), 2657.

-

Tradeindia. (n.d.). 3-allyl-4-hydroxybenzaldehyde - 95% Purity, Light Yellow Crystalline Powder.... Retrieved from [Link]

- Khan, K. M., et al. (2022). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 12(1), 19572.

- D'Mello, S. A. N., et al. (2016). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Molecules, 21(11), 1469.

-

Taylor & Francis Online. (n.d.). Phenols displaying tyrosinase inhibition from Humulus lupulus. Retrieved from [Link]

-

MDPI. (2024, June 29). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Retrieved from [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent.... Retrieved from [Link]_

-

ResearchGate. (n.d.). STUDY OF TYROSINASE INHIBITORY ACTIVITY AND PHYTOCHEMICAL SCREENING OF CASSIA FISTULA L. LEAVES. Retrieved from [Link]

-

Frontiers. (n.d.). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Retrieved from [Link]

-

ScienceDirect. (2023, April 21). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Retrieved from [Link]

-

PMC - NIH. (2023, November 24). Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar. Retrieved from [Link]

-

PMC - NIH. (n.d.). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Retrieved from [Link]

-

Phcogj.com. (n.d.). Antioxidant and Tyrosinase Inhibitory Properties of an Aqueous Extract of Garcinia atroviridis Griff. ex. T. Anderson. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.

Sources

- 1. 3-allyl-4-hydroxybenzaldehyde - 95% Purity, Light Yellow Crystalline Powder, Intermediate For Organic Synthesis And Fragrance Applications, Shelf Life 2 Years at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 3-Allyl-4-hydroxybenzaldehyde DiscoveryCPR 41052-88-4 [sigmaaldrich.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 8. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcogj.com [phcogj.com]

Application Note: Antioxidant Profiling of 3-Allyl-4-hydroxybenzaldehyde

High-Throughput Radical Scavenging Assays (DPPH & ABTS)[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

3-Allyl-4-hydroxybenzaldehyde (CAS: 41052-88-4) represents a distinct class of phenolic antioxidants characterized by an ortho-allyl substitution on the phenol ring and a para-aldehyde moiety.[1] Unlike simple phenols, the presence of the electron-withdrawing aldehyde group and the lipophilic allyl chain creates a unique electronic environment that influences its radical scavenging kinetics.

This Application Note provides a validated, step-by-step protocol for assessing the antioxidant capacity of 3-Allyl-4-hydroxybenzaldehyde using two industry-standard colorimetric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[1]

Mechanistic Insight (Expertise Pillar)

The primary antioxidant mechanism for this compound is Hydrogen Atom Transfer (HAT) .[1] The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals.

-

Structural Advantage: The allyl group at the C3 position (ortho to the hydroxyl) provides steric protection to the resulting phenoxy radical, potentially extending its half-life and preventing rapid pro-oxidant coupling.

-

Solubility Consideration: Due to the allyl chain, this compound exhibits higher lipophilicity than vanillin. Protocols must utilize organic solvents (Ethanol/Methanol) to prevent precipitation during the assay.[1]

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

| Reagent | Grade/Specification | Preparation Notes |

| 3-Allyl-4-hydroxybenzaldehyde | >98% Purity (HPLC) | Store at 2-8°C under inert gas (N₂).[1] |

| DPPH | Free Radical, 95% | Prepare fresh daily; light sensitive.[1] |

| ABTS | Diammonium Salt, >98% | Requires 12-16h activation period.[1] |

| Potassium Persulfate | ACS Reagent, >99% | Oxidant for ABTS generation.[1] |

| Trolox | 97% (Vitamin E analog) | Standard reference for calibration.[1] |

| Methanol/Ethanol | HPLC Grade | Methanol for DPPH; Ethanol for ABTS.[1] |

Experimental Protocols

3.1. Workflow Logic

The following diagram illustrates the critical decision points and workflow for parallel processing of both assays to minimize sample degradation.

Caption: Parallel workflow for DPPH and ABTS assays ensuring optimal solvent compatibility and reaction timing.

3.2. Protocol A: DPPH Radical Scavenging Assay

Best for: Preliminary screening of hydrophobic/lipophilic activity.[1]

Stock Preparation:

-

Sample Stock: Dissolve 10 mg of 3-Allyl-4-hydroxybenzaldehyde in 10 mL Methanol (1 mg/mL).

-

DPPH Working Solution: Dissolve 4 mg DPPH in 100 mL Methanol (approx. 0.1 mM).[1][2] Adjust absorbance to 0.70 ± 0.02 at 517 nm if necessary.[1]

Assay Steps:

-

Dilution Series: Prepare serial dilutions of the Sample Stock (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

-

Plating: In a 96-well plate, add 20 µL of sample dilution.

-

Reaction: Add 180 µL of DPPH Working Solution to each well.

-

Controls:

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

-

Measurement: Read Absorbance at 517 nm (

).

Calculation:

3.3. Protocol B: ABTS Radical Cation Decolorization Assay

Best for: High-sensitivity kinetics and amphiphilic environments.[1]

Reagent Generation (Critical Step):

-

Mix 7 mM ABTS solution (in water) with 2.45 mM Potassium Persulfate (final concentration).[1]

-

Store in dark for 12–16 hours at RT. The solution will turn dark blue/green (

).[1] -

Prior to assay: Dilute the stock with Ethanol until absorbance at 734 nm is 0.70 ± 0.02 . Note: Use Ethanol for dilution to match the solubility profile of 3-Allyl-4-hydroxybenzaldehyde.

Assay Steps:

-

Plating: Add 10 µL of sample dilution (in Ethanol) to 96-well plate.

-

Reaction: Add 190 µL of diluted

solution. -

Incubation: Incubate in the dark for exactly 6 minutes .

-

Measurement: Read Absorbance at 734 nm .

Data Analysis & Validation

4.1. Comparative Analysis

The following table summarizes expected performance metrics. 3-Allyl-4-hydroxybenzaldehyde typically shows slower kinetics than Trolox due to the steric bulk of the allyl group.[1]

| Parameter | DPPH Assay | ABTS Assay |

| Wavelength | 517 nm | 734 nm |

| Reaction Medium | Methanol (Lipophilic) | Ethanol/Water (Amphiphilic) |

| Reaction Time | 30 min (Equilibrium) | 6 min (Kinetic) |

| Sensitivity | Moderate | High |

| Interference | Color interference possible (Yellow samples) | Minimal (NIR spectrum) |

4.2. Statistical Treatment (

Determination)

Do not rely on single-point inhibition.[1] You must calculate the

-

Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .[1][3]

-

Fit the data using a Non-linear Regression (Sigmoidal Dose-Response) .

-

Report results as

Trolox Equivalents (TE) for standardization.

Self-Validation Check:

-

If

for your standard curve, prepare fresh reagents. -

If the sample precipitates upon adding DPPH/ABTS, increase the organic solvent ratio.

References

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[1][3][4][5][6][7][8] LWT - Food Science and Technology, 28(1), 25-30.[1] Link

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1] Link[1]

-

Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.[1] Link[1]

-

Molyneux, P. (2004).[1] The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[3][5][7] Songklanakarin Journal of Science and Technology, 26(2), 211-219.[1] Link

Sources

- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Investigating the Anti-inflammatory Activity of 3-Allyl-4-hydroxybenzaldehyde in RAW 264.7 Macrophages

Authored by: Senior Application Scientist

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Macrophages, particularly the RAW 264.7 cell line, are pivotal in the inflammatory process. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of these inflammatory responses in macrophages.[4][5][6] Consequently, the search for novel compounds that can modulate macrophage-mediated inflammation is a significant area of research.

3-Allyl-4-hydroxybenzaldehyde is a phenolic compound with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[7] While related benzaldehyde derivatives have demonstrated anti-inflammatory properties, the specific activity of 3-Allyl-4-hydroxybenzaldehyde in modulating inflammatory responses in macrophages warrants detailed investigation.[8][9][10][11][12] This guide provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of 3-Allyl-4-hydroxybenzaldehyde in LPS-stimulated RAW 264.7 cells.

These protocols are designed to be a self-validating system, beginning with an assessment of the compound's cytotoxicity to establish a safe therapeutic window. Subsequent assays quantify the compound's ability to inhibit key inflammatory markers, providing a robust framework for researchers in immunology and drug discovery.

I. Foundational Protocols: Cell Culture and Cytotoxicity Assessment

A critical first step in evaluating any new compound is to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not simply a result of toxicity. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15]

Protocol 1: Culturing RAW 264.7 Macrophages

-

Cell Line Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells every 2-3 days, or when they reach 80-90% confluency, to maintain logarithmic growth.

Protocol 2: Determining Cytotoxicity using the MTT Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[16]

-

Compound Treatment: The following day, treat the cells with various concentrations of 3-Allyl-4-hydroxybenzaldehyde (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

II. Quantifying the Anti-inflammatory Response

Once a non-toxic concentration range for 3-Allyl-4-hydroxybenzaldehyde is established, its ability to suppress the inflammatory response in LPS-stimulated RAW 264.7 cells can be assessed.

Experimental Workflow: From Stimulation to Measurement

Caption: Experimental workflow for assessing the anti-inflammatory effects.

Protocol 3: Measurement of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a straightforward and widely used method to measure nitrite (a stable product of NO) in cell culture supernatants.[17][18][19]

-

Cell Preparation: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.[17]

-

Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of 3-Allyl-4-hydroxybenzaldehyde for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[2]

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).[17]

-

Absorbance Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[18][19]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[20][21][22]

-

Sample Preparation: Collect cell culture supernatants from RAW 264.7 cells treated as described in Protocol 3. If not used immediately, store them at -80°C.[21]

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[23][24] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Incubating with a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate to produce a colorimetric signal.

-